7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one
Description
7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one is a phthalide derivative featuring a thiophene substituent at the C-3 position and a hydroxyl group at C-5. Its IUPAC name is 7-hydroxy-3-(thiophen-2-yl)-1,3-dihydro-2-benzofuran-1-one, and it is structurally classified as a benzo-fused heterocyclic compound .
Properties
CAS No. |
91362-91-3 |
|---|---|
Molecular Formula |
C12H8O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
7-hydroxy-3-thiophen-2-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H8O3S/c13-8-4-1-3-7-10(8)12(14)15-11(7)9-5-2-6-16-9/h1-6,11,13H |
InChI Key |
CLGIBOHWUJNNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2C3=CC=CS3 |
melting_point |
115 - 116 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxylic acid and phthalic anhydride.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, often involving heating, to form the isobenzofuranone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.
Quality Control: Implementing quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the isobenzofuranone core are reduced.
Substitution: The thiophen-2-yl group can undergo substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles for substitution reactions.
Major Products Formed
Oxidation Products: Ketone or aldehyde derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Compounds with modified thiophen-2-yl groups.
Scientific Research Applications
7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.
Inhibition or Activation of Pathways: Affecting biochemical pathways by inhibiting or activating specific enzymes or signaling molecules.
Induction of Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of phthalides are heavily influenced by substituents at the C-3 and C-7 positions. Below is a comparison of key analogues:
Key Observations:
- Thiophene vs. Furan/Phenyl: The thiophene substituent introduces sulfur, which may enhance lipophilicity and alter electronic properties compared to oxygen-containing furan or non-heterocyclic groups. This could influence metabolic stability or target binding .
- Complex Substituents : Compounds with acetyl, methoxy, or hydroxyethyl groups (e.g., and ) demonstrate broader antifungal activities, suggesting that bulkier substituents may improve interactions with microbial targets .
Physicochemical Properties
- Thiophene’s planar structure may reduce melting points compared to bulkier groups.
Biological Activity
7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one is a compound belonging to the class of organoheterocyclic compounds, specifically benzofurans. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 50 µg/mL, indicating a promising potential for development into antimicrobial agents .
Anti-inflammatory Effects
The compound has also shown notable anti-inflammatory effects in various models. Research utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases .
Anticancer Properties
In cancer research, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited an IC50 value in the range of 15–30 µM, which is competitive compared to known anticancer agents. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential .
Case Studies
Several case studies have explored the biological activities of this compound:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against clinical isolates of bacteria. Results showed that the compound inhibited bacterial growth effectively, supporting its potential use in treating infections caused by resistant strains .
- Anti-inflammatory Mechanism Investigation : In a controlled experiment involving LPS-stimulated macrophages, researchers found that treatment with the compound led to a significant decrease in nitric oxide production and inflammatory markers, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
- Cancer Cell Line Studies : A series of experiments were conducted on various cancer cell lines where the compound was shown to inhibit cell proliferation and induce apoptosis. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis following treatment with varying concentrations of the compound .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
